molecular formula C6H13NO B1442035 trans-4-Methyl-piperidin-3-OL CAS No. 374822-48-7

trans-4-Methyl-piperidin-3-OL

Cat. No. B1442035
CAS RN: 374822-48-7
M. Wt: 115.17 g/mol
InChI Key: HJZMLEOVXMKSOU-PHDIDXHHSA-N
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Description

“trans-4-Methyl-piperidin-3-OL” is a chemical compound with the molecular formula C6H13NO . It is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Molecular Structure Analysis

The molecular structure of “trans-4-Methyl-piperidin-3-OL” is characterized by a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a methyl group attached to the fourth carbon atom and a hydroxyl group attached to the third carbon atom .


Chemical Reactions Analysis

The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .

Scientific Research Applications

Antimicrobial and Antifungal Studies

Piperidine compounds have shown promise in antimicrobial and antifungal applications. trans-4-Methyl-piperidin-3-OL could be a precursor in the synthesis of new agents that combat resistant strains of bacteria and fungi.

These applications highlight the versatility of trans-4-Methyl-piperidin-3-OL in scientific research and its potential to contribute to the development of new drugs and treatments across various medical fields .

Future Directions

Piperidine derivatives, including “trans-4-Methyl-piperidin-3-OL”, have shown promising therapeutic potential, making them a significant area of interest for future research . Further studies are needed to fully understand their mechanisms of action, potential applications, and safety profiles.

properties

IUPAC Name

(3S,4R)-4-methylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZMLEOVXMKSOU-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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